Cortisol 21-Tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

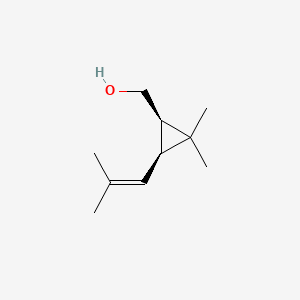

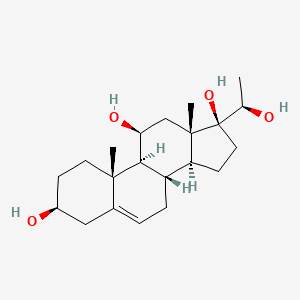

Cortisol 21-Tosylate is an intermediate in the synthesis of Tixocortol, an anti-inflammatory agent . It is used in fluorescent chemoaffinity labeling . The molecular weight is 516.65 and the molecular formula is C28H36O7S . It appears as a beige solid .

Synthesis Analysis

Cortisol is mainly synthesized and secreted from the zona fasciculata of the adrenal cortex . Several extra-adrenal organs also produce smaller amounts of cortisol . The synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .

Chemical Reactions Analysis

Colorimetric analysis, which relies on a chemical reaction to facilitate a change in visible color, is a great strategy for detecting cortisol . Different chromophores and various colorimetric reactions used for the detection of corticosteroids in real samples have been reviewed .

Physical And Chemical Properties Analysis

Cortisol 21-Tosylate is a beige solid . It is soluble in DCM, DMSO, Methanol . The molecular weight is 516.65 and the molecular formula is C28H36O7S .

作用機序

Cortisol, also known as stress hormone, plays a vital role in physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses, and sexual development and reproduction . After being released from the hypothalamus-pituitary-adrenal (HPA) axis, cortisol enters the blood where it elicits numerous metabolic effects .

将来の方向性

The cortisol awakening response (CAR) is a topic of interest in future research . The anticipation of the upcoming day is of major relevance for the magnitude of the CAR . Current gaps in CAR clinical practice include a lack of specific biomarkers diagnostic of CAR-related health outcomes and a paucity of clinical trials demonstrating the efficacy of adrenalectomy on comorbidities associated with CAR .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cortisol 21-Tosylate involves the protection of the hydroxyl group at position 21 of cortisol followed by the tosylation of the hydroxyl group. The tosylate group is then deprotected to yield the final product.", "Starting Materials": [ "Cortisol", "Tosyl chloride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cortisol is dissolved in dichloromethane and pyridine is added. The mixture is cooled to 0°C and tosyl chloride is added dropwise. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the protected intermediate.", "Step 3: The protected intermediate is dissolved in methanol and triethylamine is added. The mixture is stirred for 2 hours at room temperature. The tosylate group is deprotected to yield Cortisol 21-Tosylate.", "Step 4: The final product is purified by column chromatography using a suitable solvent system." ] } | |

CAS番号 |

63644-48-4 |

製品名 |

Cortisol 21-Tosylate |

分子式 |

C₂₈H₃₆O₇S |

分子量 |

516.65 |

同義語 |

Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。